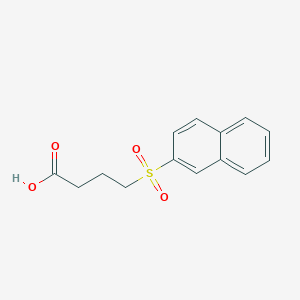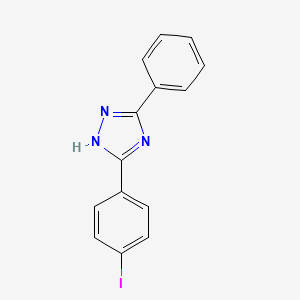
3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid is a heterocyclic aromatic organic compound that contains a thiophene ring, a pyridine ring, and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde and pyridine-4-carboxylic acid.
Reaction Steps: The process involves the formation of an imine intermediate by reacting thiophene-3-carboxaldehyde with an amine, followed by the reduction of the imine to form the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as pyridine-4-carboxylic acid derivatives.
Reduction Products: Reduced forms such as pyridine-4-methanol or pyridine-4-amine.
Substitution Products: Substituted pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the biological system and the specific application. For example, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes.
類似化合物との比較
Thiophene Derivatives: Other thiophene-based compounds with similar functional groups.
Pyridine Derivatives: Pyridine compounds with different substituents.
Carboxylic Acid Derivatives: Other carboxylic acids with varying side chains.
Uniqueness: 3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid stands out due to its unique combination of thiophene, pyridine, and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for the development of new drugs, materials, and chemical processes.
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
3-(thiophen-3-ylmethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-11(15)9-1-3-12-6-10(9)13-5-8-2-4-16-7-8/h1-4,6-7,13H,5H2,(H,14,15) |
InChIキー |
QKTIJBXMFBUINL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=O)O)NCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


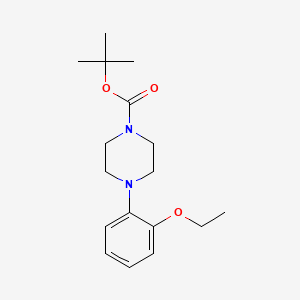
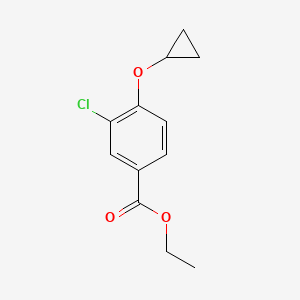


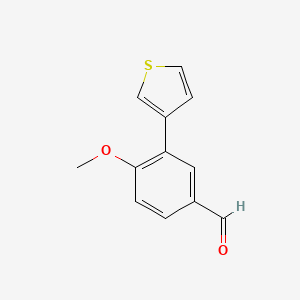

![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

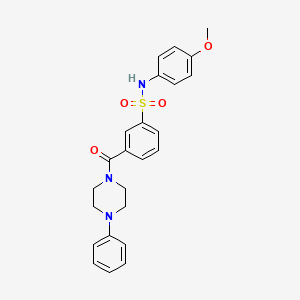
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)
